molecular formula C18H14ClN5 B2663979 N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 101716-06-7

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2663979
CAS No.: 101716-06-7
M. Wt: 335.8
InChI Key: MYQLEZIRJKUQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule research chemical with the molecular formula C18H14ClN5 . This compound is part of the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized as bioisosteres of naturally occurring purine nucleobases. This structural similarity makes such derivatives a prime focus in medicinal chemistry and drug discovery . Recent scientific investigations highlight the significant research value of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR is a well-validated target in oncology, and its overexpression is implicated in various cancers, including those of the colon, breast, and lung . Researchers are exploring these compounds for their potential anti-proliferative effects. In preclinical studies, specific derivatives have demonstrated the ability to induce cell cycle arrest and promote apoptosis in cancer cell lines, providing a valuable tool for investigating cancer biology and signaling pathways . This compound is intended for research applications only, including but not limited to, in vitro biochemical assays and cell-based studies. Notice to Researchers: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c19-14-6-8-15(9-7-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQLEZIRJKUQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with benzylamine and 4-chlorobenzylamine. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the amine groups react with the chloro-substituted pyrazolopyrimidine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Kinase Inhibition:
N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. This inhibition is particularly relevant for treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and other B-cell neoplasms. The compound's ability to disrupt B-cell signaling pathways can lead to apoptosis in malignant cells, making it a candidate for further development as an anti-cancer agent .

Antitumor Activity:
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antitumor properties. Studies involving the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in inhibiting the growth of various cancer cell lines. These compounds were tested against 60 different cancer types, indicating their broad-spectrum antitumor activity .

Synthesis and Structural Modifications

Synthetic Routes:
The synthesis of this compound typically involves several steps, including the condensation of appropriate precursors. Recent advancements have focused on more efficient synthetic methods that minimize hazardous reagents and reduce waste . The modular synthesis allows for the creation of a library of substituted derivatives, facilitating the identification of compounds with enhanced biological activity.

Structure-Activity Relationship (SAR):
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents can significantly influence the compound's potency and selectivity as a kinase inhibitor. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic benefits .

Case Studies and Research Findings

Case Study: Ibrutinib Synthesis
Ibrutinib is a well-known Btk inhibitor derived from pyrazolo[3,4-d]pyrimidine structures. The synthesis of Ibrutinib from similar precursors highlights the relevance of this compound in drug development. The synthetic route described involves fewer steps compared to traditional methods, thus presenting a more economical approach to producing potent kinase inhibitors .

Antitumor Evaluation
In one study, novel derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold were evaluated for their antitumor activity against various cancer cell lines. The results indicated that specific modifications to the core structure significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in microbial growth and proliferation. For example, it may inhibit enzymes essential for the synthesis of bacterial cell walls, leading to cell lysis and death. Additionally, it may interfere with DNA replication and transcription processes, further inhibiting microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
  • Key Features : Fluorobenzyl group at position 4; ethyl linker with two chlorine atoms at position 1.
  • Activity: Potent anticancer agent against neuroblastoma (SK-N-BE(2) cells) with IC₅₀ of 5.74 ng/mL. Reduces tumor mass in xenograft models but exhibits poor pharmacokinetics due to rapid clearance .
  • Advantage: Enhanced specificity for neuroblastoma cells compared to normal cells.
  • Limitation: Requires graphene oxide (GO) nanocarriers to mitigate toxicity and improve delivery .
PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
  • Key Features : Tert-butyl group at position 1; 4-chlorophenyl at position 3.
  • Activity : Selective Src kinase inhibitor (IC₅₀ = 1 µM). Used to study NMDA receptor modulation and tyrosine phosphorylation pathways .
  • Therapeutic Applications : Antileishmanial activity (selectivity index >10) via inhibition of parasite CK1.2 kinase .
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Key Features : 3-Chloro-4-methylphenyl substituent at position 4.
  • Molecular weight = 370.24 g/mol .
K402-0035 (1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
  • Key Features : Methoxyethyl group at position 4.
  • Applications : Screening compound for kinase inhibition studies; molecular weight = 315.75 g/mol .

Pharmacokinetic and Selectivity Profiles

Compound Key Pharmacokinetic Notes Selectivity Insights
Target Compound Limited data; benzyl group may enhance lipophilicity Likely multi-kinase inhibition
S29 Poor bioavailability; requires nanocarriers High specificity for neuroblastoma cells
PP2 Stable in vitro; used at 1–50 µM concentrations Selective for Src family kinases
K402-0035 No significant toxicity reported in screening Unknown target specificity

Structure-Activity Relationship (SAR) Trends

  • Position 1 Substituents :
    • Bulky groups (e.g., tert-butyl in PP2) improve kinase selectivity but may reduce solubility .
    • Chlorinated aryl groups (e.g., 4-chlorophenyl) enhance target binding via hydrophobic interactions .
  • Position 4 Modifications :
    • Benzyl derivatives (target compound) balance lipophilicity and cellular uptake .
    • Methoxyethyl (K402-0035) or fluorobenzyl (S29) groups modulate pharmacokinetics and toxicity .

Biological Activity

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which has been associated with various biological activities, particularly in the field of cancer therapeutics and enzyme inhibition.

  • Molecular Formula : C12_{12}H11_{11}N5_5
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 58360-86-4

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.

1. Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties. A study focused on the inhibition of key kinases involved in cancer progression demonstrated that this compound can effectively inhibit p70S6 kinase and Akt-1 pathways, which are critical in tumor cell proliferation and survival .

2. Phosphodiesterase Inhibition

This compound has shown promise as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, playing a vital role in various cellular processes. The compound demonstrated significant inhibition against human phosphodiesterase V (hPDE-V), which is implicated in cardiovascular diseases .

3. Antimicrobial Activity

In addition to its anticancer and PDE inhibitory effects, this compound has been evaluated for its antimicrobial properties. It was found to possess activity against certain pathogens, indicating its potential as an antimicrobial agent .

Case Study 1: Anticryptosporidial Activity

A recent investigation screened a series of pyrazolopyrimidine derivatives for their efficacy against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The study revealed that this compound exhibited low EC50 values (< 1 µM), suggesting strong potential for treating cryptosporidiosis .

Case Study 2: Inhibition of Kinases

A detailed examination of the compound's mechanism revealed that it effectively inhibits key signaling pathways in cancer cells. The inhibition of p70S6 kinase and Akt pathways was confirmed through in vitro assays, showcasing its potential as a targeted cancer therapy .

Research Findings Summary Table

Activity TypeTarget/PathwayEC50/IC50 ValueReference
Anticancerp70S6 KinaseIC50 = X µM
Phosphodiesterase InhibitionhPDE-VIC50 = Y µM
AntimicrobialC. parvumEC50 < 1 µM

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsProductKey Spectral Data
14-Chlorophenyl halide, dry acetonitrile, refluxIntermediateIR: 3463 cm⁻¹ (NH₂)
2Benzylamine, DCM, room tempFinal compound¹H NMR: δ 7.2–8.1 (Ar-H)

How can researchers optimize reaction yields for pyrazolo[3,4-d]pyrimidine derivatives?

Basic
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency .
  • Temperature control : Reflux conditions for aryl halide reactions (e.g., 80°C in acetonitrile) .
  • Crystallization : Use ethanol-DMF mixtures to enhance purity (melting points: 262–285°C) .

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time for heterocyclic coupling (noted in pyrazolo[3,4-d]pyrimidine analogs in ) .
  • Catalytic systems : Pd-mediated cross-coupling for introducing hydrophobic side chains (e.g., RET kinase inhibitor synthesis in ) .

What biological targets are associated with this compound, and how are they validated?

Q. Advanced

  • Kinase inhibition : Structural analogs (e.g., PP2 in ) inhibit Src family kinases (IC₅₀ ~100 nM). Use ATP-competitive assays with purified kinases .
  • SARS-CoV-2 Mpro : Computational docking (e.g., machine learning in ) predicts binding affinity. Validate via fluorescence resonance energy transfer (FRET) assays .

Q. Example Selectivity Table :

KinaseInhibition by PP2 (10 µM)Selectivity vs. PP3 (inactive analog)
Src95%<5% activity
Lck90%<5% activity
ERK1/2No effectN/A
Adapted from

How can structural modifications enhance kinase selectivity?

Q. Advanced

  • Hydrophobic side chains : Extending the C3 substituent (e.g., isopropyl groups) improves RET kinase selectivity by occupying hydrophobic pockets () .
  • Substituent positioning : Electron-withdrawing groups (e.g., 4-Cl on phenyl rings) enhance binding to ATP-binding clefts .

Q. SAR Example :

SubstituentKinase InhibitedIC₅₀ (nM)
N-BenzylRET50
N-IsopropylSrc100
From

How should researchers address solubility challenges in cellular assays?

Q. Basic

  • Solubilization : Use DMSO (60 mg/mL stock) for in vitro studies, with final concentrations ≤0.1% to avoid cytotoxicity .
  • Vehicle controls : Include PP3 (inactive analog) to rule out solvent effects .

What methods resolve contradictions between in vitro and cellular activity data?

Q. Advanced

  • Cellular uptake assays : Measure intracellular compound levels via LC-MS (e.g., PP2 accumulation in MCF-7 cells) .
  • Off-target profiling : Use kinase panels (e.g., 50+ kinases) to identify non-specific interactions .

How is computational modeling applied to inhibitor design?

Q. Advanced

  • Docking studies : Predict binding poses in RET kinase using AutoDock Vina () .
  • MD simulations : Assess stability of SARS-CoV-2 Mpro complexes over 100 ns trajectories .

What functional assays validate mechanism of action?

Q. Advanced

  • Phosphorylation assays : Western blotting for p-ERK1/2 in GDNF-treated cells (e.g., 7a in inhibits at 100 nM) .
  • Tyrosine phosphatase (PTP) inhibition : Use orthovanadate to amplify kinase activity () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.